molecular formula C13H12ClNO2 B12438893 Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12438893
M. Wt: 249.69 g/mol
InChI Key: IBUHMIADLKNWFU-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a methyl ester group at the 2-position, a 4-chlorophenyl group at the 5-position, and a methyl group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyrrole-2,5-diones.

    Reduction: 4-Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the 4-chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12ClNO2/c1-8-7-11(15-12(8)13(16)17-2)9-3-5-10(14)6-4-9/h3-7,15H,1-2H3

InChI Key

IBUHMIADLKNWFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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